

(Z)-Akuammidine dosage and toxicity studies

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Compound of Interest		
Compound Name:	(Z)-Akuammidine	
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Technical Support Center: (Z)-Akuammidine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **(Z)-Akuammidine**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Disclaimer: Scientific literature specifically on the (Z)-isomer of Akuammidine is limited. Much of the available data pertains to "Akuammidine" without specifying the isomer, or to extracts of Picralima nitida, the plant from which it is often isolated. Researchers should exercise caution and consider the information on the unspecified isomer as a starting point for their own investigations into (Z)-Akuammidine.

Frequently Asked Questions (FAQs)

Q1: What is (Z)-Akuammidine and what is its primary mechanism of action?

(Z)-Akuammidine is a monoterpene indole alkaloid.[1][2] Its primary proposed mechanism of action is as a ligand for opioid receptors.[3] Specifically, the related compound Akuammidine (isomer unspecified) shows a preference for μ -opioid binding sites, with lower affinity for σ - and κ -opioid binding sites.[3] It is suggested to act as an agonist at these receptors, which is consistent with the traditional use of Picralima nitida seeds for pain relief.[4]

Q2: What is the known in vivo dosage for Akuammidine?

Troubleshooting & Optimization





There is no specific in vivo dosage reported for **(Z)-Akuammidine**. However, studies on Akuammidine (isomer unspecified) in mouse models of thermal nociception have used subcutaneous (s.c.) doses of 3, 10, and 30 mg/kg.[5] These studies provide a potential starting range for researchers investigating the antinociceptive properties of **(Z)-Akuammidine**.

Q3: What is the known toxicity profile of **(Z)-Akuammidine**?

Specific toxicity data, such as an LD50, for **(Z)-Akuammidine** is not available in the reviewed literature. However, studies on extracts from Picralima nitida provide some insight into the potential toxicity of its constituent alkaloids:

- An acute toxicity study of aqueous and 80% ethanolic extracts of Picralima nitida in mice found an LD50 of ≥2000mg/kg body weight, suggesting low acute toxicity of the extracts.[6]
- A 14-day study in Wistar rats with aqueous seed extract at doses of 100, 200, and 400 mg/kg suggested mild and selective liver toxicity.[7][8]
- A sub-chronic 28-day study of the methanol root bark extract in rats at doses of 50, 100, and 200 mg/kg suggested the extract is relatively non-toxic.[9]

Researchers should perform their own dose-ranging and toxicity studies for purified (Z)-Akuammidine.

Q4: What is the cytotoxicity of **(Z)-Akuammidine**?

There is no specific cytotoxicity data (e.g., IC50 values) for **(Z)-Akuammidine** in the reviewed literature. A study on the methanol leaf extract of Picralima nitida demonstrated antiproliferative/cytotoxic effects on human colorectal adenocarcinoma cell lines, with the lowest tested concentration of 62.5 µg/ml showing the most significant effect.[10] This suggests that alkaloids within the plant may possess cytotoxic properties, but further studies on the pure **(Z)-Akuammidine** are necessary.

Q5: What are the solubility and stability properties of **(Z)-Akuammidine**?

(Z)-Akuammidine is reported to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Information on its stability in various solvents and under different storage conditions is not extensively detailed in the available literature. It is



recommended to prepare fresh solutions for experiments and store the solid compound in a cool, dark, and dry place.

Data Presentation

Table 1: In Vivo Dosage of Akuammidine (Isomer Unspecified)

Animal Model	Doses Administered (s.c.)	Application	Reference
C57BL/6 Mice	3, 10, 30 mg/kg	Thermal Nociception (Tail flick and Hot plate assays)	[5]

Table 2: In Vitro Opioid Receptor Binding Affinity of Akuammidine (Isomer Unspecified)

Receptor Subtype	Ki (μM)	Reference
μ (mu)	0.6	[3]
σ (sigma)	2.4	[3]
к (карра)	8.6	[3]

Table 3: Toxicity of Picralima nitida Extracts



Extract Type	Animal Model	Doses	Duration	Observed Effects	Reference
Aqueous and Ethanolic Seed Extracts	Mice	Up to 5000 mg/kg	Acute	LD50 ≥ 2000 mg/kg	[6]
Aqueous Seed Extract	Wistar Rats	100, 200, 400 mg/kg	14 days	Mild and selective liver toxicity	[7][8]
Methanol Root Bark Extract	Wistar Rats	50, 100, 200 mg/kg	28 days	Relatively non-toxic	[9]

Table 4: Cytotoxicity of Picralima nitida Extract

Extract Type	Cell Line	Concentration	Effect	Reference
Methanol Leaf Extract	Human Colorectal Adenocarcinoma	62.5 μg/ml	Most effective antiproliferative/c ytotoxic concentration	[10]

Experimental Protocols

- 1. In Vivo Thermal Nociception Assay (Tail Flick and Hot Plate)
- Objective: To assess the antinociceptive effects of (Z)-Akuammidine in a mouse model.
- Animal Model: C57BL/6 mice.[5]
- Drug Preparation: Dissolve **(Z)-Akuammidine** in a suitable vehicle. The vehicle used for the unspecified isomer was saline.
- Administration: Administer the compound via subcutaneous (s.c.) injection at desired doses (e.g., starting with a range of 3-30 mg/kg).[5] A vehicle control group should be included.



- · Tail Flick Assay:
 - Gently restrain the mouse.
 - Focus a beam of high-intensity light on the distal portion of the tail.
 - Record the latency for the mouse to flick its tail away from the heat source.
 - A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
- Hot Plate Assay:
 - Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
 - Record the latency for the mouse to exhibit nociceptive behaviors such as licking its paws or jumping.
 - A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
- Data Analysis: The results are often expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
- 2. In Vitro Opioid Receptor Radioligand Binding Assay
- Objective: To determine the binding affinity (Ki) of (Z)-Akuammidine for different opioid receptor subtypes.
- Materials:
 - Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK-293 cells).[5]
 - \circ Radioligand specific for the receptor subtype (e.g., [3H]DAMGO for μ -opioid receptors).[5]
 - (Z)-Akuammidine at various concentrations.
 - Incubation buffer and wash buffer.



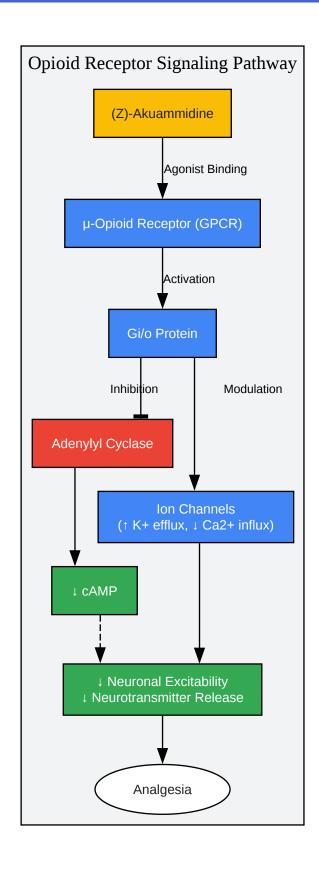
- Glass fiber filters.
- Scintillation counter.
- Procedure:
 - Incubate the cell membranes with the radioligand and varying concentrations of (Z)-Akuammidine.
 - Allow the binding to reach equilibrium.
 - Separate the bound from free radioligand by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold wash buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the IC50 value (the concentration of (Z)-Akuammidine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
- 3. In Vitro Cytotoxicity Assay (MTT Assay)
- Objective: To determine the cytotoxic effects of (Z)-Akuammidine on a specific cell line.
- Materials:
 - Selected cell line (e.g., a cancer cell line or a normal cell line).
 - Cell culture medium and supplements.
 - (Z)-Akuammidine at various concentrations.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
 - Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
 - 96-well plates.



- Microplate reader.
- Procedure:
 - Seed the cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of (Z)-Akuammidine for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
 - After the incubation period, add MTT solution to each well and incubate for a few hours.
 Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
 - Add the solubilization buffer to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
 Determine the IC50 value, which is the concentration of (Z)-Akuammidine that causes a 50% reduction in cell viability.

Mandatory Visualizations

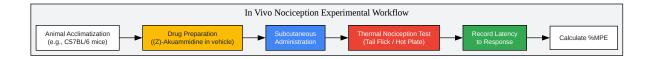




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Caption: Proposed signaling pathway of **(Z)-Akuammidine** via μ -opioid receptor activation.





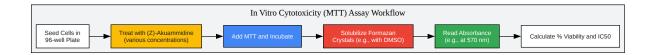
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Caption: Experimental workflow for in vivo thermal nociception assays.



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Caption: Experimental workflow for in vitro radioligand binding assays.



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Caption: Experimental workflow for in vitro cytotoxicity (MTT) assays.

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